1-(P-Toluenesulfonyl)indole-2-boronic acid
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Overview
Description
1-(P-Toluenesulfonyl)indole-2-boronic acid is a boronic acid derivative with the molecular formula C15H14BNO4S and a molecular weight of 315.15 g/mol . This compound is notable for its role in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
It’s known that this compound can be used in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond, and transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
It’s known that this compound can participate in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis and drug discovery .
Pharmacokinetics
It’s known that the compound is used as a reactant in suzuki-miyaura coupling , which suggests that its bioavailability may be influenced by the conditions of this reaction.
Result of Action
It’s known that indole derivatives, which this compound is a part of, show various biologically vital properties . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Action Environment
It’s known that the compound should be stored in an inert atmosphere and under -20°c , suggesting that its stability and efficacy may be influenced by temperature and atmospheric conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(P-Toluenesulfonyl)indole-2-boronic acid typically involves the reaction of indole derivatives with boronic acid reagents. One common method includes the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . The reaction conditions often require a catalyst and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure scalability and cost-effectiveness. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
1-(P-Toluenesulfonyl)indole-2-boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce simpler indole compounds .
Scientific Research Applications
1-(P-Toluenesulfonyl)indole-2-boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various organic compounds and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(P-Toluenesulfonyl)indole-2-boronic acid include other boronic acid derivatives used in Suzuki–Miyaura coupling reactions, such as:
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
Uniqueness
What sets this compound apart is its specific structure, which includes both an indole and a p-toluenesulfonyl group. This unique combination allows it to participate in a variety of chemical reactions and makes it a valuable tool in organic synthesis .
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylindol-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BNO4S/c1-11-6-8-13(9-7-11)22(20,21)17-14-5-3-2-4-12(14)10-15(17)16(18)19/h2-10,18-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJNMYKIONEZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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